6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
Cyclopropyl Group
Trifluoromethyl Group
Sulfanyl Group
- Resonance donation : The sulfur atom donates electron density into the pyridine ring, moderating the trifluoromethyl group’s deactivating effect.
- Oxidative susceptibility : The -S- linkage may oxidize to sulfoxide or sulfone derivatives under acidic conditions.
| Substituent | Electronic Effect | Steric Impact |
|---|---|---|
| Cyclopropyl | Weak donor | High (ring strain) |
| Trifluoromethyl | Strong (-I) | Moderate (CF₃ bulk) |
| Sulfanyl | Moderate (+M) | Low (flexible chain) |
Comparative Analysis with Related Nicotinonitrile Derivatives
6-Cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile
2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
6-[4-(1-(Trifluoromethyl)cyclopropyl)phenyl]pyridine-3-carbonitrile
- Key difference : Phenyl-cyclopropyl substituent at C-6.
- Applications : Used in photovoltaic materials due to extended conjugation.
Properties
IUPAC Name |
6-cyclopropyl-2-(2-oxopropylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-7(19)6-20-12-9(5-17)10(13(14,15)16)4-11(18-12)8-2-3-8/h4,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBSIDNOATYINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile, with the CAS number 625377-44-8, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and antiviral activities, and to present relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H11F3N2OS, with a molar mass of 300.3 g/mol. The trifluoromethyl group and the sulfanyl moiety in its structure are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H11F3N2OS |
| CAS Number | 625377-44-8 |
| Molar Mass | 300.3 g/mol |
Antimicrobial Activity
Recent studies have shown that pyridine derivatives, particularly those containing trifluoromethyl groups, exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains.
Case Study: Antimicrobial Screening
A study conducted on a series of pyridine derivatives demonstrated that compounds with a trifluoromethyl group showed enhanced antimicrobial activity compared to their non-fluorinated counterparts. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains.
| Compound | MIC (µg/mL) |
|---|---|
| 6-Cyclopropyl derivative | 8 - 16 |
| Reference (Streptomycin) | 10 |
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against viruses such as SARS-CoV-2. A related study highlighted that pyridine derivatives with trifluoromethyl substitutions exhibited significant inhibitory effects on viral replication.
Case Study: Anti-SARS-CoV-2 Activity
In vitro evaluations showed that certain derivatives displayed IC50 values significantly lower than standard antiviral agents:
| Compound | IC50 (µM) |
|---|---|
| 6-Cyclopropyl derivative | 3.669 |
| Lopinavir | 129.8 |
These findings suggest that the trifluoromethyl group enhances the bioactivity of the compound against viral targets.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in viral replication and bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural and molecular features of the target compound with analogs from the evidence:
Key Observations:
Position 6 Substituents: The target compound’s cyclopropyl group (vs. Chlorophenyl/chlorothiophenyl substituents (e.g., ) increase hydrophobicity and may improve membrane permeability but could introduce toxicity risks.
Position 2 Substituents :
- The (2-oxopropyl)sulfanyl group in the target compound contrasts with the (4-methylphenyl)sulfanyl in or 2-oxopropoxy in . The ketone in the target compound may offer reactivity for further derivatization, whereas aryl sulfanyl groups (e.g., ) enhance π-π stacking interactions.
Position 4 Substituents: The trifluoromethyl group (target compound and ) is known to improve resistance to oxidative metabolism compared to unsubstituted or halogenated derivatives .
Crystallographic and Computational Data
- SHELX Software: and emphasize the role of SHELX programs in small-molecule crystallography .
- ORTEP-3 : discusses ORTEP-3 for visualizing molecular geometry , which would aid in comparing bond angles/distances between the target compound and analogs.
Preparation Methods
Retrosynthetic Analysis and Starting Materials
The target compound’s structure necessitates disconnection into three primary fragments:
-
Pyridine core : Functionalized at positions 2, 4, and 6.
-
Cyclopropyl substituent : Introduced at position 6.
-
2-Oxopropylsulfanyl group : Attached at position 2.
Starting materials typically include halogenated pyridine derivatives (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile) and cyclopropane-containing boronic esters. The trifluoromethyl and nitrile groups are often pre-installed due to their synthetic accessibility via trifluoromethylation and cyanation reactions .
| Parameter | Value | Source Citation |
|---|---|---|
| Catalyst Loading | 5 mol% | |
| Reaction Temperature | 100°C | |
| Solvent | 1,4-Dioxane/water | |
| Purification Method | Preparative HPLC |
Sulfur Functionalization at Position 2
The 2-oxopropylsulfanyl group is installed via nucleophilic substitution or thiol-ene coupling. ChemDiv’s compound 8006-3254 demonstrates a analogous approach using a thiol nucleophile and α-ketoalkyl bromide .
Thiol Substitution Protocol :
-
Substrate : 6-Cyclopropyl-2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile.
-
Thiol Reagent : 2-Oxopropane-1-thiol (synthesized via oxidation of 2-mercaptopropanol).
-
Base : Triethylamine (2 equiv).
-
Solvent : Tetrahydrofuran (THF).
-
Conditions : 60°C, 6 hours.
Yield : 65–72% after silica gel chromatography .
Trifluoromethyl and Nitrile Group Installation
The trifluoromethyl group at position 4 is typically introduced via halogen exchange using trifluoromethyl copper reagents. The nitrile group at position 3 is installed via Rosenmund-von Braun reaction or palladium-catalyzed cyanation.
Trifluoromethylation :
-
Substrate : 6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-iodopyridine-3-carbonitrile.
-
Reagent : Methyl fluorosulfonyldifluoroacetate (CF3 source).
-
Catalyst : CuI (10 mol%).
-
Conditions : DMF, 80°C, 8 hours.
Nitrile Formation :
-
Substrate : 3-Bromo derivative.
-
Reagent : CuCN (2 equiv).
-
Solvent : NMP.
-
Conditions : 120°C, 12 hours.
Yield : 58% (trifluoromethylation), 75% (cyanation) .
Purification and Characterization
Final purification employs preparative HPLC or column chromatography. Analytical characterization includes:
-
NMR : 1H and 19F NMR confirm cyclopropane (δ 0.93–1.03 ppm) and trifluoromethyl (δ -62 ppm) groups .
-
Mass Spectrometry : ESI-MS m/z 370.78 [M+H]+ aligns with molecular formula C16H10ClF3N2OS .
Optimization Challenges and Solutions
-
Cyclopropane Stability : Palladium catalysts with bulky ligands (e.g., XPhos) suppress β-hydride elimination .
-
Sulfur Oxidation : Reaction under inert atmosphere (N2) prevents over-oxidation to sulfone .
-
Nitrile Hydrolysis : Anhydrous conditions and low temperatures (<40°C) mitigate hydrolysis to amide .
Q & A
Q. Basic
In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).
Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. Advanced
- QSAR modeling : Employ Gaussian 16 to calculate electrostatic potential maps and correlate with bioactivity.
- Target identification : Perform molecular docking (AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase) .
How do computational methods predict the compound's reactivity and stability?
Q. Basic
DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond dissociation energies (BDEs) for the sulfanyl group.
HOMO-LUMO analysis : Assess electrophilic/nucleophilic sites using Gaussian .
Q. Advanced
- Reaction pathway simulation : Use CP2K to model cyclization transition states.
- Solvent effects : Apply the SMD solvation model to predict stability in aqueous media .
What analytical techniques validate purity and structural integrity during synthesis?
Q. Basic
Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 369.0825) .
Q. Advanced
- Dynamic NMR : Resolve conformational exchange processes (e.g., hindered rotation of the sulfanyl group).
- XPS : Quantify fluorine content in the trifluoromethyl group .
How can crystallization conditions be optimized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
